(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Description
Properties
IUPAC Name |
(3R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWFLRDIGQIIEJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CN1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transfer Hydrogenation with Chiral Ruthenium Catalysts
The patent WO2005118548A1 details enantioselective synthesis using Noyori-type Ru(II) catalysts. Key steps include:
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Dihydroisoquinoline Preparation : Alkylation of 3,4-dihydroisoquinolines with methyl-containing electrophiles.
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Asymmetric Transfer Hydrogenation : Reaction of the dihydro precursor with a formic acid-triethylamine azeotrope in the presence of [(η⁶-arene)Ru(TsDPEN)] catalysts (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
For (R)-6-bromo-3-methyl derivatives, the dihydro precursor 6-bromo-3-methyl-3,4-dihydroisoquinoline undergoes hydrogenation with a Ru-(S,S)-TsDPEN catalyst to yield the R-enantiomer with >90% enantiomeric excess (ee).
Table 1: Catalytic Conditions and Outcomes
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Ru-(S,S)-TsDPEN | 6-Bromo-3-methyl-DHIQ | 92 | 85 |
| Ru-(R,R)-TsDPEN | 6-Bromo-3-methyl-DHIQ | 8 | 82 |
Chiral Auxiliary Approaches
Mandelate-Derived Stereocontrol
Route c in WO2005118548A1 employs methyl (S)-mandelate to induce chirality:
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Mandelamide Formation : Methyl (S)-mandelate reacts with methylamine to form (S)-mandelamide.
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Tosylation and Coupling : Tosylation followed by nucleophilic substitution with a tetrahydroisoquinoline precursor introduces the methyl group.
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Hydrolysis and Recycling : Acidic hydrolysis recovers the chiral auxiliary while retaining configuration.
Functionalization and Late-Stage Modification
Bromination and Methyl Group Introduction
Late-stage bromination of 3-methyltetrahydroisoquinoline is challenging due to directing group requirements. A preferred route involves:
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Directed Ortho-Metalation : Using a directing group (e.g., amide) to install bromine at position 6.
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Lithiation-Electrophilic Trapping : Treatment with LDA and bromine sources (e.g., Br₂ or NBS).
Methylation at position 3 is achieved via:
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Alkylation of Secondary Amines : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃).
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Reductive Amination : Condensation of ketones with methylamine followed by reduction.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Bischler–Napieralski | 4 | 35–40 | N/A | Moderate |
| Asymmetric Hydrogenation | 3 | 70–85 | 90–95 | High |
| Chiral Auxiliary | 5 | 50–60 | 98 | Low |
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Asymmetric Hydrogenation offers the best balance of yield and enantioselectivity.
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Chiral Auxiliary Methods provide superior ee but are less practical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methyl-1,2,3,4-tetrahydro-isoquinoline.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 3-Methyl-1,2,3,4-tetrahydro-isoquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is primarily utilized in the development of novel therapeutic agents. Its structural characteristics make it valuable for synthesizing analogs with potential pharmaceutical applications:
- Anticancer Properties : Research indicates that tetrahydroisoquinolines exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the tetrahydroisoquinoline structure can enhance anticancer efficacy .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its interaction with dopamine receptors suggests a role in modulating cognitive functions .
Organic Synthesis
In organic chemistry, (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline serves as an important building block for synthesizing complex organic molecules:
- Synthesis of Analog Compounds : The compound can be used to create various derivatives through substitution reactions. For example, bromination reactions can yield compounds with different halogen substitutions that retain biological activity.
- Intermediate in Synthesis : It acts as an intermediate in the synthesis of other heterocyclic compounds and fine chemicals, facilitating the production of pharmaceuticals and agrochemicals.
The biological activity of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline has been documented in several studies:
Case Study 1: Anticancer Activity
A study conducted on the effects of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline derivatives on human cancer cell lines demonstrated significant cytotoxicity. The results indicated that specific modifications to the compound enhanced its ability to induce apoptosis in cancer cells.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline revealed its potential in reducing oxidative stress in neuronal cells. The compound was shown to mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration.
Mechanism of Action
The mechanism of action of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences and similarities between (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline and selected analogs:
*Calculated based on molecular formula (C₁₀H₁₂BrN).
Key Observations:
- Stereochemistry: The (R)-configuration at position 3 distinguishes the target compound from non-chiral analogs like 6-Bromo-1,2,3,4-tetrahydroisoquinoline .
- Electron-Donating/Withdrawing Groups: Methoxy (OCH₃) and nitro (NO₂) substituents in analogs alter electronic density, affecting reactivity and binding affinity . Salt Forms: Hydrochloride salts (e.g., 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) improve aqueous solubility, critical for pharmacokinetics .
Biological Activity
(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is a chiral organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position enhances its lipophilicity and reactivity, which are crucial for its interaction with biological targets.
The biological activity of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of dopamine and serotonin receptors, which play significant roles in mood regulation and cognitive functions. This modulation may lead to therapeutic effects in neurological disorders such as depression and anxiety.
Biological Activities
Research indicates that tetrahydroisoquinolines, including (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit various pathogens, making it a candidate for developing antimicrobial agents .
- Neuroprotective Effects : Its ability to interact with neurotransmitter systems suggests potential neuroprotective effects against neurodegenerative diseases .
- Anticancer Activity : Preliminary studies indicate that (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline highlights how modifications to its structure can influence its biological efficacy. Key structural features include:
Case Studies
Several case studies have explored the biological activity of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline:
- Neurotransmitter Modulation Study : A study demonstrated that this compound could significantly enhance dopamine receptor activation in vitro, suggesting its potential use in treating Parkinson's disease .
- Antimicrobial Efficacy Assessment : In vitro tests showed that (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline exhibited potent activity against specific bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, and how can enantiomeric purity be ensured?
- Methodology : Synthesis typically involves bromination of a pre-functionalized tetrahydroisoquinoline scaffold. For example, potassium tert-butoxide-mediated reactions under anhydrous conditions at elevated temperatures (e.g., 80°C) are used to introduce substituents . To ensure enantiomeric purity, chiral resolution via HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) or asymmetric catalysis (e.g., using MAO-N enzymes for deracemization) is recommended .
- Key Challenges : Bromine’s sensitivity to reaction conditions may require inert atmospheres (argon/nitrogen) to prevent side reactions.
Q. How can researchers validate the structural identity and purity of this compound?
- Methodology :
- NMR : - and -NMR to confirm substitution patterns (e.g., bromine at C6, methyl at C3).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 240.04 for CHBrN).
- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for pharmacological studies) .
Q. What are the recommended storage conditions to maintain stability?
- Guidelines : Store at 0–6°C in airtight, light-protected containers. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the tetrahydroisoquinoline ring .
Advanced Research Questions
Q. What pharmacological mechanisms have been hypothesized for (R)-6-Bromo-3-methyl-THIQ, and how do researchers address contradictory neurotoxic vs. neuroprotective findings?
- Mechanistic Insights : The compound’s structural similarity to dopaminergic alkaloids suggests potential modulation of neurotransmitter systems (e.g., dopamine D2 receptors or monoamine oxidases) . Contradictory neurotoxic effects (e.g., neuron poisoning at high doses) may arise from dose-dependent oxidative stress or mitochondrial dysfunction .
- Experimental Design : Use in vitro models (e.g., SH-SY5Y cells) to establish dose-response curves and in vivo rodent models for behavioral assays (e.g., forced swim test for antidepressant activity) .
Q. How can enantiomer-specific effects be systematically studied in vivo?
- Methodology :
- Chiral Separation : Preparative HPLC to isolate (R)- and (S)-enantiomers.
- Pharmacokinetics : Radiolabeled isotopes (e.g., ) to track enantiomer distribution in plasma and brain tissue.
- Behavioral Assays : Compare enantiomers in models of addiction (e.g., conditioned place preference for opiate withdrawal studies) .
Q. What strategies are effective for resolving data contradictions in receptor binding affinity studies?
- Approach :
- Binding Assays : Use competitive radioligand displacement (e.g., -spiperone for dopamine receptors) with strict control of buffer pH and ionic strength.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and explain discrepancies between in silico and in vitro results .
Safety and Ethical Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Protocols :
- PPE : Gloves, lab coats, and fume hoods for synthesis/handling.
- Toxicity Mitigation : Avoid skin contact; use HEPA filters to prevent inhalation of crystalline particulates .
Key Research Gaps
- Neuropharmacology : Limited in vivo data on long-term effects and enantiomer-specific pharmacokinetics.
- Synthetic Scalability : Lack of robust protocols for multi-gram synthesis under GMP conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
